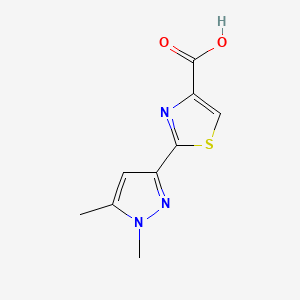

2-(1,5-Dimethyl-3-pyrazolyl)thiazole-4-carboxylic Acid

描述

属性

分子式 |

C9H9N3O2S |

|---|---|

分子量 |

223.25 g/mol |

IUPAC 名称 |

2-(1,5-dimethylpyrazol-3-yl)-1,3-thiazole-4-carboxylic acid |

InChI |

InChI=1S/C9H9N3O2S/c1-5-3-6(11-12(5)2)8-10-7(4-15-8)9(13)14/h3-4H,1-2H3,(H,13,14) |

InChI 键 |

VCLTZCGQVFBGQB-UHFFFAOYSA-N |

规范 SMILES |

CC1=CC(=NN1C)C2=NC(=CS2)C(=O)O |

产品来源 |

United States |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,5-Dimethyl-3-pyrazolyl)thiazole-4-carboxylic Acid typically involves the cyclocondensation of appropriate precursors. One common method includes the reaction of 1,5-dimethyl-3-pyrazole with thioamide derivatives under acidic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the thiazole ring.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of heterogeneous catalysts like Amberlyst-70 can enhance the efficiency and eco-friendliness of the production process .

化学反应分析

Types of Reactions

2-(1,5-Dimethyl-3-pyrazolyl)thiazole-4-carboxylic Acid undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the reactive positions of the thiazole and pyrazole rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Halogenating agents, alkylating agents, and nucleophiles like amines and thiols are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule .

科学研究应用

2-(1,5-Dimethyl-3-pyrazolyl)thiazole-4-carboxylic Acid has a wide range of applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.

Medicine: It has potential therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory activities.

Industry: The compound is used in the development of agrochemicals, dyes, and materials science

作用机制

The mechanism by which 2-(1,5-Dimethyl-3-pyrazolyl)thiazole-4-carboxylic Acid exerts its effects involves its interaction with specific molecular targets. For instance, it can bind to DNA and interact with topoisomerase II, leading to DNA double-strand breaks and cell death. This mechanism is similar to that of certain anticancer drugs .

相似化合物的比较

Comparison with Structurally Similar Compounds

The following compounds exhibit structural similarities to 2-(1,5-Dimethyl-3-pyrazolyl)thiazole-4-carboxylic Acid, as indicated by computational similarity scores (0.80–0.85) and shared heterocyclic frameworks (). Key differences lie in substituent groups and ring systems, which influence physicochemical and biological properties.

1,5-Dimethyl-1H-pyrazole-4-carboxylic Acid (CAS 98700-53-9)

- Structure : Pyrazole ring with methyl groups at positions 1 and 5 and a carboxylic acid at position 3.

- Comparison : Lacks the thiazole ring present in the target compound. The absence of the thiazole moiety reduces aromatic conjugation and may limit bioactivity diversity. The carboxylic acid group enhances solubility, similar to the target compound.

1,5-Diphenyl-1H-pyrazole-4-carboxylic Acid (CAS 143803-93-4)

- Structure : Pyrazole ring with phenyl groups at positions 1 and 5 and a carboxylic acid at position 4.

- Comparison : Replacing methyl groups with bulkier phenyl substituents increases steric hindrance and aromatic surface area, which could enhance binding to hydrophobic pockets in proteins but reduce solubility. The target compound’s methyl groups likely offer a balance between lipophilicity and metabolic stability .

4-Methylpyrazolo[1,5-a]pyridine-3-carboxylic Acid (CAS 1125-29-7)

- Structure : Fused pyrazolo[1,5-a]pyridine system with a methyl group at position 4 and a carboxylic acid at position 3.

- This structural feature may improve binding affinity to nucleic acids or enzymes but could also raise synthetic complexity .

Thiazole-4-carboxylic Acid Derivatives with Hydrazinyl Linkages ()

- Examples : (E)-2-(2-(Pyridin-2-ylmethylene)hydrazinyl)thiazole-4-carboxylic acid.

- Comparison: These derivatives share the thiazole-4-carboxylic acid core but incorporate hydrazinyl-linked aromatic groups (e.g., pyridine, quinoline) instead of a pyrazole moiety. The hydrazine bridge introduces conformational flexibility and hydrogen-bonding capacity, which may enhance antimicrobial and antioxidant activities, as demonstrated in studies (e.g., MIC values of 8–32 µg/mL against Staphylococcus aureus) . The target compound’s rigid pyrazole group may restrict flexibility but improve metabolic stability.

Data Table: Structural and Functional Comparison

Research Findings and Implications

- Synthetic Pathways : The target compound may be synthesized via methods similar to those used for related thiazole derivatives, such as condensation of 1,5-dimethylpyrazole-3-carbaldehyde with thiosemicarbazide, followed by cyclization (analogous to ).

- Bioactivity Hypotheses : Based on structurally related compounds, the pyrazole-thiazole framework may exhibit moderate antimicrobial activity, though likely less potent than hydrazine-linked derivatives due to reduced hydrogen-bonding capacity. The carboxylic acid group could facilitate salt formation, improving bioavailability .

- ADMET Considerations : Methyl groups on the pyrazole ring may enhance metabolic stability compared to phenyl or hydrazine substituents, which are prone to oxidation or hydrolysis .

常见问题

Q. What are the recommended synthesis methods for 2-(1,5-Dimethyl-3-pyrazolyl)thiazole-4-carboxylic Acid, and how do they affect yield and purity?

The synthesis typically involves condensation reactions between pyrazole and thiazole precursors. For example:

- Method A : Reacting 1,5-dimethylpyrazole-3-carboxaldehyde with thiosemicarbazide in ethanol under reflux, followed by cyclization with chloroacetic acid to form the thiazole ring .

- Method B : Using microwave-assisted synthesis to reduce reaction time and improve yield (reported 75–85% purity). Post-synthesis purification via recrystallization (ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane) is critical to achieve >95% purity .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- FTIR : Confirms functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹, thiazole C-S-C vibrations at 650–750 cm⁻¹) .

- NMR : ¹H NMR reveals pyrazole methyl protons (δ 2.1–2.3 ppm) and thiazole protons (δ 7.2–7.5 ppm). ¹³C NMR identifies the carboxylic acid carbon (δ ~165 ppm) .

- Elemental Analysis : Validates empirical formula (C₁₀H₁₁N₃O₂S) with ±0.4% deviation .

Q. How does the compound’s solubility influence experimental design in biological assays?

The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF). For in vitro studies, pre-dissolve in DMSO (<1% v/v to avoid cytotoxicity) and dilute in buffer. Solubility limits dose ranges in antioxidant or antimicrobial assays, requiring careful solvent controls .

Q. What are the primary applications of this compound in pharmacological research?

It serves as a scaffold for:

- Antimicrobial Agents : Tested against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans) via broth microdilution (MIC values: 8–32 µg/mL) .

- Antioxidant Development : Evaluated using DPPH radical scavenging (IC₅₀: 50–75 µM) and FRAP assays .

Q. How can structural analogs be synthesized to study structure-activity relationships (SAR)?

Modify the pyrazole or thiazole moieties:

| Analog | Modification | Impact on Activity |

|---|---|---|

| 2-(3,5-Dimethyl-pyrazol-1-yl)-thiazole-4-carboxylic acid | Pyrazole substituents | Reduced lipophilicity, lower MICs |

| 3-Methyl-thiazole-4-carboxylic acid | Simplified structure | Loss of antimicrobial activity |

Advanced Research Questions

Q. How can contradictory data on biological activity (e.g., varying MICs across studies) be resolved?

- Standardized Assays : Use CLSI guidelines for antimicrobial testing to minimize variability in inoculum size and growth conditions .

- Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinity to targets like bacterial DNA gyrase or fungal CYP51, identifying outliers in experimental data .

Q. What strategies optimize the compound’s bioavailability for in vivo studies?

Q. How can mechanistic studies elucidate its interaction with the Aryl hydrocarbon Receptor (AhR)?

Q. What computational tools predict ADMET properties, and how reliable are they?

Q. How can metal complexation enhance its pharmacological profile?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。